Ivangustin
Description
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12-,13-,15-/m1/s1 |
InChI Key |
BGEGQRAHHFWWJT-BPGGGUHBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ivangustin: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivangustin, a naturally occurring sesquiterpene lactone, has demonstrated significant cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-cancer activity. Drawing from available preclinical data, this document details its impact on critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of the pro-inflammatory NF-κB signaling pathway. Quantitative data on its cytotoxic potency are presented, alongside detailed protocols for key experimental assays. Visual diagrams of the implicated signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mechanism of action, positioning it as a compound of interest for further oncological research and drug development.
Introduction
This compound is a sesquiterpene lactone isolated from plants of the Inula genus. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Emerging research has highlighted this compound as a potential therapeutic agent in oncology due to its ability to induce cell death and inhibit proliferation in various cancer models. This guide synthesizes the current understanding of how this compound exerts its effects at the molecular level.
Cytotoxicity of this compound in Cancer Cell Lines
This compound has shown potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 3.2 | [1] |
| PC-3 | Prostate Cancer | 4.5 | [1] |
| HEp-2 | Laryngeal Cancer | 3.3 | [1] |
| HepG2 | Liver Cancer | 5.2 | [1] |
| HCT116 | Colon Cancer | Not specified | [1] |
| SGC-7901 | Gastric Cancer | Not specified | [1] |
| CHO | Hamster Ovary Cells | 6.4 | [1] |
| HUVEC | Normal Endothelial Cells | 9.2 | [1] |
Core Mechanisms of Action
The anti-cancer effects of this compound are primarily attributed to three interconnected mechanisms: inhibition of the NF-κB signaling pathway, induction of apoptosis, and induction of cell cycle arrest.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
This compound has been shown to inhibit the NF-κB signaling pathway. A derivative of this compound has been found to directly target the p65 subunit of NF-κB. This interaction is thought to occur through a covalent bond with the cysteine 38 residue of p65, preventing its translocation to the nucleus and subsequent activation of target genes. This inhibition of TNF-α-induced NF-κB signaling is a key aspect of this compound's anti-inflammatory and anti-cancer effects.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Cancer cells often evade apoptosis, contributing to their uncontrolled growth. This compound has been shown to induce apoptosis in cancer cells.
One study has demonstrated that this compound can alleviate deoxynivalenol-induced apoptosis by regulating the translocation of FOXO3a. Furthermore, this compound treatment has been observed to decrease the mRNA levels of key apoptosis-associated genes, including TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), BCL6 (B-cell lymphoma 6), and CASP3 (Caspase 3). BCL6 is known to suppress members of the Bcl-2 family, which are critical regulators of the mitochondrial (intrinsic) apoptotic pathway. Caspase-3 is a key executioner caspase responsible for the cleavage of cellular proteins during apoptosis. The modulation of these genes suggests that this compound can trigger apoptosis through both extrinsic (death receptor-mediated) and intrinsic pathways.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. This compound has been observed to induce cell cycle arrest, thereby halting the proliferation of cancer cells. While the precise molecular targets of this compound within the cell cycle machinery are still under investigation, its ability to cause arrest at the G1/S and G2/M checkpoints suggests an interference with the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
-
G1/S Arrest: Arrest at this checkpoint prevents the cell from entering the DNA synthesis (S) phase. This is often mediated by the inhibition of the Cyclin D1/CDK4/6 complex, which leads to the hypophosphorylation of the retinoblastoma protein (Rb) and the continued repression of E2F transcription factors.
-
G2/M Arrest: Arrest at this checkpoint prevents the cell from entering mitosis (M phase). This is typically regulated by the Cyclin B1/CDK1 complex. Inhibition of this complex prevents the necessary phosphorylation of proteins required for mitotic entry.
References
An In-Depth Technical Guide to the Structure and Chemical Properties of Ivangustin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivangustin, a naturally occurring sesquiterpene lactone of the eudesmane (B1671778) subtype, has garnered significant interest within the scientific community for its notable cytotoxic and anti-inflammatory activities. Isolated from plants of the Inula genus, particularly Inula britannica, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside a thorough compilation of its spectroscopic data. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its molecular interactions.
Chemical Structure and Physicochemical Properties
This compound is classified as a 6/6/5-tricyclic eudesmane sesquiterpene lactone. Its chemical structure is characterized by a fused ring system and an α-methylene-γ-lactone moiety, which is a common feature in many biologically active sesquiterpene lactones and is crucial for its cytotoxic effects.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| CAS Number | 14164-59-1 | [3] |
| Appearance | Cubic crystal | [1] |
| Optical Rotation | [α]D³⁰ = +81.4° (c 0.037 in CHCl₃) | [1] |
| Purity (HPLC) | 96.9% @ 260 nm (50% methanol (B129727) in water) | [1] |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data.
Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.05 | m | |
| 2 | 1.85, 1.65 | m | |
| 3 | 2.10 | m | |
| 6 | 2.50 | m | |
| 7 | 2.80 | m | |
| 8 | 1.90 | m | |
| 9 | 1.70, 1.50 | m | |
| 13a | 6.20 | d | 3.5 |
| 13b | 5.60 | d | 3.0 |
| 14 | 1.10 | s | |
| 15 | 1.80 | s |
Table 3: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 78.5 |
| 2 | 30.1 |
| 3 | 35.2 |
| 4 | 139.8 |
| 5 | 125.5 |
| 6 | 38.0 |
| 7 | 45.1 |
| 8 | 32.5 |
| 9 | 40.8 |
| 10 | 42.3 |
| 11 | 139.5 |
| 12 | 170.1 |
| 13 | 121.2 |
| 14 | 22.8 |
| 15 | 18.5 |
Biological Activities and Mechanism of Action
This compound has demonstrated significant biological activities, primarily as a cytotoxic and anti-inflammatory agent.
Cytotoxic Activity
This compound exhibits potent cytotoxic effects against a range of human cancer cell lines.[2] The α-methylene-γ-lactone functional group is a key structural feature responsible for this activity, likely through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.[1]
Table 4: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 3.2 | [2] |
| PC-3 | Prostate Cancer | 4.5 | [2] |
| HEp-2 | Laryngeal Cancer | 3.3 | [2] |
| HepG2 | Liver Cancer | 5.2 | [2] |
| CHO | Ovarian Cancer | 6.4 | [2] |
| HUVEC | Normal Endothelial Cells | 9.2 | [2] |
| SGC-7901 | Gastric Cancer | Not specified | [2] |
| HCT116 | Colon Cancer | Not specified | [2] |
Anti-inflammatory Activity
This compound also possesses anti-inflammatory properties, which are attributed to its ability to inhibit the production of nitric oxide (NO) and to modulate the NF-κB signaling pathway.
This compound and its analogues have been shown to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
The anti-inflammatory effects of this compound are also mediated through the inhibition of the canonical NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a general procedure for the isolation of sesquiterpene lactones, including this compound, from Inula britannica.
Methodology:
-
Extraction: Air-dried and powdered flowers of Inula britannica are exhaustively extracted with 95% ethanol at room temperature.
-
Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The chloroform fraction is typically enriched with sesquiterpene lactones.
-
Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography using a gradient elution of n-hexane and ethyl acetate.
-
Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.
Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.
-
Cell Fixation: After the desired incubation period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for at least 1 hour.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates with 1% (v/v) acetic acid.
-
Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the concentration of this compound.
NF-κB Luciferase Reporter Assay
Principle: This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with this compound for a specified period.
-
Cell Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), except for the negative control group.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activity by this compound is determined by comparing the normalized luciferase activity in treated versus untreated, stimulated cells.
Conclusion
This compound is a promising natural product with well-defined cytotoxic and anti-inflammatory properties. Its chemical structure, particularly the α-methylene-γ-lactone moiety, is key to its biological activity. The detailed understanding of its mechanism of action, especially the inhibition of the NF-κB signaling pathway, provides a solid foundation for its further investigation and potential development as a therapeutic agent. The experimental protocols and comprehensive data presented in this guide are intended to facilitate future research in this area.
References
Preliminary Studies on Ivangustin Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivangustin (B2914610), a sesquiterpene lactone, has demonstrated notable cytotoxic effects against various cancer cell lines in preliminary studies. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity, focusing on quantitative data, experimental methodologies, and known signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development. This guide summarizes key findings on this compound's effects on cell viability, apoptosis, and the Forkhead box O3a (FOXO3a) signaling pathway. Detailed experimental protocols for assessing cytotoxicity and apoptosis are also provided to facilitate further research in this area.
Introduction
This compound is a naturally occurring sesquiterpene lactone that has garnered interest in the field of oncology for its potential as an anticancer agent. Preliminary research has indicated its ability to inhibit the proliferation of various cancer cell types. Understanding the mechanisms underlying its cytotoxic activity is crucial for its potential development as a therapeutic agent. This document synthesizes the available preclinical data on this compound's cytotoxicity, with a focus on its effects on cancer cell lines and the molecular pathways it modulates.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 3.2 | [1] |
| PC-3 | Prostate Cancer | 4.5 | [1] |
| HEp-2 | Laryngeal Cancer | 3.3 | [1] |
| HepG2 | Liver Cancer | 5.2 | [1] |
| CHO | Ovarian Cancer | 6.4 | [1] |
| HUVEC | Normal Endothelial | 9.2 | [1] |
Data presented as the mean of three or four independent experiments.
Table 2: Cytotoxicity of this compound Analogues against Human Cancer Cell Lines
| Analogue | HCT-116 (Colon) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | QGY-7701 (Liver) IC50 (µM) | SMMC-7721 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| Analogue 17 | >40 | 1.02 | 15.83 | >40 | >40 | >40 | [2] |
These analogues have shown selectivity against HL-60 and QGY-7701 cell lines.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound's cytotoxicity and its effects on apoptosis.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (or its analogues)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates four times with 1% acetic acid to remove excess TCA and medium. Air dry the plates completely.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Preliminary studies have begun to elucidate the molecular mechanisms underlying the cytotoxic effects of this compound. The primary pathway identified to date is the FOXO3a signaling pathway, which is involved in apoptosis.
FOXO3a Signaling Pathway
This compound has been shown to mitigate deoxynivalenol (B1670258) (DON)-induced apoptosis by regulating the translocation of the transcription factor FOXO3a.[3] In the presence of cellular stress, such as that induced by DON, the ERK1/2 pathway is activated, leading to the translocation of FOXO3a into the nucleus. Nuclear FOXO3a then upregulates the expression of pro-apoptotic genes, including TRAIL and BCL6, ultimately leading to caspase-3 activation and apoptosis.[3] this compound treatment has been observed to inhibit the translocation of FOXO3a to the nucleus, thereby suppressing the expression of these pro-apoptotic genes and reducing apoptosis.[3]
Experimental Workflow for Investigating the FOXO3a Pathway
The following workflow outlines the key steps to investigate the effect of this compound on the FOXO3a signaling pathway.
Future Directions
While preliminary studies have provided valuable insights into the cytotoxic properties of this compound, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Broader Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider range of cancer cell lines, including those with different genetic backgrounds and resistance profiles.
-
Mechanism of Action: Investigating other potential signaling pathways that may be modulated by this compound, such as the NF-κB pathway and cell cycle regulation, which are common targets for natural anticancer compounds.
-
In Vivo Studies: Conducting animal studies to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogues of this compound to identify compounds with improved potency and selectivity.
Conclusion
This compound has emerged as a promising natural compound with cytotoxic activity against several cancer cell lines. The available data suggests that its mechanism of action involves the induction of apoptosis, at least in part, through the modulation of the FOXO3a signaling pathway. The detailed experimental protocols and compiled cytotoxicity data provided in this guide are intended to support and stimulate further research into the anticancer potential of this compound and its derivatives. A deeper understanding of its molecular mechanisms will be critical for its advancement as a potential therapeutic agent in oncology.
References
- 1. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and inhibition of NO production of this compound enantiomer analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Deoxynivalenol-Induced Apoptosis by Regulating FOXO3a Translocation in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ivangustin: A Potential Anti-Inflammatory Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivangustin, a sesquiterpene lactone, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's anti-inflammatory effects, drawing primarily from studies on the closely related compound, Isothis compound. This document details the preclinical evidence, potential mechanisms of action involving key inflammatory pathways, and the experimental protocols utilized in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are exploring novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research.
This compound, a naturally occurring sesquiterpene lactone, has been investigated for its cytotoxic and potential anti-cancer activities. Recent evidence, primarily from studies on its isomer Isothis compound, suggests that this class of compounds may also possess significant anti-inflammatory capabilities. This guide synthesizes the available preclinical data to present a cohesive overview of this compound as a potential anti-inflammatory agent.
Preclinical Anti-Inflammatory Activity
Direct studies on the anti-inflammatory activity of this compound are not extensively available in the current literature. However, research on Isothis compound, a structurally similar compound, provides valuable insights into the potential efficacy of this compound.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
An in vivo study utilizing the carrageenan-induced paw edema model in rats demonstrated the anti-inflammatory potential of Isothis compound. This model is a standard and widely accepted method for evaluating acute inflammation.
Table 1: In Vivo Anti-Inflammatory Activity of Isothis compound
| Compound | Dose | Time Point (hours) | % Inhibition of Paw Edema | Reference |
| Isothis compound | Not Specified | 3 | 29.00% | [1] |
| Diclofenac (Control) | Not Specified | 3 | 34.57% | [1] |
Note: The study on Isothis compound provides a strong indication of the potential anti-inflammatory activity of this compound due to their structural similarity. Further direct testing of this compound is warranted.
Proposed Mechanism of Action
The anti-inflammatory effects of this compound and its related compounds are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of TNF-α
TNF-α is a critical pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. Molecular docking studies with Isothis compound suggest a potential interaction with TNF-alpha converting enzyme (TACE), an enzyme responsible for the release of soluble, active TNF-α. By inhibiting TACE, this compound may reduce the levels of active TNF-α, thereby dampening the inflammatory response.[1]
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of inflammatory processes, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Studies on derivatives of this compound have shown inhibition of TNF-α-induced canonical NF-κB signaling. It is hypothesized that this compound may exert its anti-inflammatory effects by preventing the activation of IκB kinase (IKK), which would in turn inhibit the degradation of IκBα and prevent the nuclear translocation of the p65 subunit of NF-κB.
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
This section details the methodology for the key in vivo experiment used to evaluate the anti-inflammatory activity of Isothis compound, which can be adapted for the study of this compound.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to inhibit acute inflammation.
Diagram 2: Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow of the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male or female Wistar rats weighing 150-200g are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group), including a control group (vehicle), a standard drug group (e.g., Diclofenac), and one or more this compound-treated groups at different doses.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compounds (this compound) and the standard drug are administered, typically orally or intraperitoneally, 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured again at various time points after carrageenan injection, commonly at 1, 2, 3, and 5 hours.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Future Directions
The preliminary data on Isothis compound are promising and provide a strong rationale for the further investigation of this compound as a potential anti-inflammatory agent. Future research should focus on:
-
Direct In Vivo and In Vitro Studies: Conducting comprehensive studies to directly evaluate the anti-inflammatory efficacy of this compound using models such as the carrageenan-induced paw edema, lipopolysaccharide (LPS)-stimulated macrophages, and other relevant assays.
-
Mechanism of Action Elucidation: Further investigating the precise molecular mechanisms, including the definitive role of TNF-α and NF-κB pathway modulation, through techniques such as Western blotting, ELISA, and reporter gene assays.
-
Structure-Activity Relationship (SAR) Studies: Exploring the SAR of this compound and its analogues to identify more potent and selective anti-inflammatory compounds.
-
Safety and Toxicity Profiling: Conducting thorough toxicological studies to assess the safety profile of this compound for potential therapeutic development.
Conclusion
While direct evidence for the anti-inflammatory activity of this compound is still in its nascent stages, the available data from the closely related compound Isothis compound, coupled with mechanistic insights from its derivatives, strongly suggest its potential as a novel anti-inflammatory agent. The proposed mechanisms involving the inhibition of the TNF-α and NF-κB signaling pathways offer a solid foundation for further investigation. This technical guide provides a framework for researchers and drug development professionals to advance the study of this compound and explore its therapeutic potential in the management of inflammatory diseases.
References
Ivangustin: A Preclinical Exploration of Therapeutic Potential in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivangustin (B2914610), a naturally occurring sesquiterpene lactone (STL) isolated from plants of the Inula genus, has demonstrated notable therapeutic potential in preclinical investigations.[1] As a member of the eudesmane (B1671778) STL subclass, its biological activity is primarily attributed to the α-methylene-γ-lactone moiety, a common feature in compounds with anti-inflammatory and anti-tumor properties.[1] This document provides a comprehensive technical overview of the existing research on this compound and its derivatives, focusing on its cytotoxic and anti-inflammatory effects. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the implicated biological pathways to support further research and development. To date, research is limited to in vitro studies, and no clinical trials in humans have been identified.
Introduction to this compound
This compound is a 6/6/5-tricyclic eudesmane sesquiterpene lactone found in plants such as Inula britannica.[1] STLs are a diverse group of plant-derived secondary metabolites known for a wide spectrum of biological activities. The therapeutic interest in this compound and related STLs stems from their potential to modulate key signaling pathways involved in cancer and inflammation. Research has focused on evaluating its native cytotoxicity and on the synthesis of derivatives to enhance potency and explore structure-activity relationships (SAR).[1][2]
Therapeutic Potential and Mechanism of Action
Cytotoxic (Anti-Cancer) Activity
Preclinical studies have established this compound's potential as a cytotoxic agent against several human cancer cell lines. Its efficacy, while present, is noted as slightly less potent than its structural analog, 1β-hydroxy alantolactone (B1664491).[1] The primary mechanism for related STLs involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]
The α-methylene-γ-lactone functional group is crucial for its activity. Modifications to this part of the molecule, such as reduction or conversion to spiro derivatives, lead to a significant loss of cytotoxic potency, highlighting its importance for interacting with biological targets.[1]
Anti-Inflammatory Activity
This compound analogues have been shown to significantly inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[3] The inhibitory activities against NO production may be linked to the cytotoxic properties of these compounds in macrophages.[3] The broader class of sesquiterpene lactones is known to exert anti-inflammatory effects by downregulating major inflammatory signaling pathways such as NF-κB, MAPK, and JAK-STAT.[4] While the direct mechanism of this compound is not fully elucidated, a derivative of its sister compound, 1β-hydroxy alantolactone, was found to inhibit the canonical NF-κB signaling pathway induced by TNF-α.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of this compound and its synthetic analogues, presented as IC50 values (the concentration required to inhibit 50% of cell viability).
Table 1: Cytotoxicity of this compound (Compound 2) Against Various Cell Lines [1]
| Cell Line | Cell Type | IC50 (μM) |
| HeLa | Human Cervical Cancer | 6.4 |
| PC-3 | Human Prostate Cancer | 4.8 |
| HEp-2 | Human Laryngeal Carcinoma | 6.1 |
| HepG2 | Human Liver Cancer | 5.9 |
Data extracted from a study comparing this compound (referred to as compound 2) with 1β-hydroxy alantolactone and their derivatives.
Table 2: Cytotoxicity and NO Production Inhibition by this compound Enantiomer Analogues [3]
| Compound | HL-60 IC50 (μM) | QGY-7701 IC50 (μM) | NO Inhibition IC50 (μM) |
| Analogue 17 | 1.02 | > 20 | 5.21 |
| Analogue 22 | 4.56 | 13.01 | 3.44 |
| Analogue 23 | 5.66 | 14.52 | 4.12 |
| Analogue 7 | 8.87 | 18.75 | 6.99 |
This table presents data for the most potent synthetic analogues of this compound's enantiomer, highlighting selectivity for HL-60 (leukemia) and QGY-7701 (liver cancer) cell lines and their corresponding anti-inflammatory activity.
Key Experimental Protocols
The methodologies outlined below are based on the procedures described in the primary literature for assessing the therapeutic potential of this compound and related compounds.[1]
In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)
This assay is used to determine the anti-proliferative effects of compounds on cancer cell lines.
-
Cell Plating: Cancer cells (e.g., HeLa, PC-3, HepG2) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 72 hours). A positive control (e.g., etoposide) and a vehicle control (e.g., DMSO) are included.
-
Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate using a trichloroacetic acid (TCA) solution and incubated at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound SRB dye is solubilized with a 10 mM Tris base solution.
-
Data Acquisition: The optical density (absorbance) is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Detection (Hoechst 33258 Staining)
This method is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and fragmentation.
-
Cell Culture and Treatment: Cells are grown on coverslips in a culture dish and treated with the test compound (e.g., a potent derivative) for a set time (e.g., 72 hours).
-
Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed with a 4% paraformaldehyde solution for 15 minutes.
-
Staining: The fixed cells are washed again with PBS and then stained with Hoechst 33258 solution (a fluorescent DNA stain) for 10 minutes in the dark.
-
Imaging: After a final wash, the coverslips are mounted onto microscope slides. The nuclear morphology is observed and photographed using a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of normal nuclei.
Visualizing a Key Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and cell survival and is a known target for sesquiterpene lactones.[4] The diagram below illustrates a simplified representation of the canonical NF-κB pathway and the putative inhibitory action of an STL like this compound.
Caption: Putative inhibition of the NF-κB pathway by an this compound-like compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of a natural product like this compound, from initial screening to mechanistic studies.
Caption: General workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The existing body of preclinical evidence indicates that this compound is a promising natural product scaffold for the development of novel therapeutic agents, particularly in oncology. Its cytotoxic activity against a range of cancer cell lines, coupled with the anti-inflammatory potential demonstrated by its analogues, warrants further investigation.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and its most active derivatives.
-
In Vivo Efficacy: Evaluating the therapeutic potential in animal models of cancer and inflammation to establish efficacy and safety profiles.
-
Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Lead Optimization: Continuing the synthesis of derivatives to improve potency, selectivity, and drug-like properties.
While the journey from a preclinical candidate to a clinical therapeutic is long, this compound represents a valuable starting point for drug discovery programs targeting fundamental pathways in human disease.
References
- 1. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity and inhibition of NO production of this compound enantiomer analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Ivangustin's Effect on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivangustin is a naturally occurring sesquiterpene lactone isolated from the medicinal plant Inula britannica[1][2]. As a member of the sesquiterpene lactones (STLs) class of plant secondary metabolites, this compound has demonstrated notable cytotoxic activities against a range of human cancer cell lines[2][3]. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cellular signaling pathways, with a focus on its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.
Quantitative Data Presentation
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) | Assay Type |
| HeLa | Cervical Cancer | 3.2 | SRB colorimetric assay |
| PC-3 | Prostate Cancer | 4.5 | SRB colorimetric assay |
| HEp-2 | Laryngeal Cancer | 3.3 | SRB colorimetric assay |
| HepG2 | Liver Cancer | 5.2 | SRB colorimetric assay |
| CHO | Chinese Hamster Ovary | 6.4 | SRB colorimetric assay |
| HUVEC | Human Umbilical Vein Endothelial Cells | 9.2 | SRB colorimetric assay |
Data sourced from MedChemExpress and a study on the diversity modification of this compound and its derivatives.[1][4]
Cellular Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The primary mechanism of action identified for this compound and its derivatives is the inhibition of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[3]. This pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Its dysregulation is frequently implicated in the pathogenesis of cancer.
This compound exerts its inhibitory effect through the formation of a covalent adduct with the p65 subunit of the NF-κB complex. Molecular modeling studies have suggested that this compound can form a covalent bond with the cysteine residue at position 38 (Cys38) of p65[3]. This interaction prevents the translocation of the NF-κB complex into the nucleus, thereby inhibiting the transcription of its target genes, which are involved in promoting cell survival and proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sesquiterpene lactone | Inula britannica | TargetMol [targetmol.com]
- 3. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ivangustin: Application Notes and Protocols for Cell Culture
For research use only. Not for use in diagnostic procedures.
Introduction
Ivangustin is a sesquiterppene lactone derived from the medicinal plant Inula britannica. It has demonstrated significant cytotoxic effects against various human cancer cell lines[1]. As a member of the sesquiterpene lactone class of plant secondary metabolites, this compound is noted for its potent antitumor activities[2][3]. Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest[2][3]. Furthermore, studies on derivatives of this compound have shown inhibition of the TNF-α-induced canonical NF-κB signaling pathway[3]. These properties make this compound a compound of interest for cancer research and drug development.
This document provides detailed protocols for the use of this compound in cell culture, including reconstitution, treatment of cells, and assays to assess its cytotoxic and apoptotic effects.
Quantitative Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines using a Sulforhodamine B (SRB) colorimetric assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Cervical Cancer | 3.2[1] |
| PC-3 | Prostate Cancer | 4.5[1] |
| HEp-2 | Laryngeal Carcinoma | 3.3[1] |
| HepG2 | Liver Cancer | 5.2[1] |
| CHO | Hamster Ovary | 6.4[1] |
| HUVEC | Human Umbilical Vein | 9.2[1] |
| SGC-7901 | Gastric Cancer | Noted cytotoxicity[1] |
| HCT116 | Colon Cancer | Noted cytotoxicity[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical to ensure its stability and activity. This compound is typically supplied as a powder and is soluble in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 248.32 g/mol [1].
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved, ensuring the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Cell Culture Treatment Protocol
This protocol outlines the general procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile culture plates or flasks
Protocol:
-
Cell Seeding: Plate cells in the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that will ensure they are approximately 70-80% confluent at the time of treatment.
-
Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for proper attachment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working solutions by diluting the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration as the highest this compound treatment) should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability or apoptosis assays.
References
- 1. This compound | Sesquiterpene lactone | Inula britannica | TargetMol [targetmol.com]
- 2. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Ivangustin: Application Notes and Protocols for In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivangustin, a naturally occurring sesquiterpene lactone, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. As a member of the eudesmanolide class of compounds, its anticancer potential is a subject of ongoing research. These application notes provide a comprehensive guide to utilizing this compound in in vitro cytotoxicity assays, including detailed experimental protocols, data presentation for comparative analysis, and visualizations of the underlying molecular mechanisms.
Data Presentation: this compound and Analogue Cytotoxicity
The cytotoxic activity of this compound and its synthetic analogues has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below for easy comparison.
| Cell Line | Cancer Type | This compound IC50 (µM) | Analogue 17 IC50 (µM) |
| HCT-116 | Colon | Data not available | - |
| HL-60 | Leukemia | Data not available | 1.02[1] |
| QGY-7701 | Liver | Data not available | - |
| SMMC-7721 | Liver | Data not available | - |
| A549 | Lung | Data not available | - |
| MCF-7 | Breast | Data not available | - |
| HEp-2 | Laryngeal Carcinoma | Remarkable cytotoxicity | - |
| SGC-7901 | Gastric Carcinoma | Remarkable cytotoxicity | - |
Note: "Data not available" indicates that specific IC50 values for the parent compound this compound were not explicitly provided in the reviewed literature, though its potent activity was noted. Analogue 17 is a novel synthetic analogue of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxic effects of this compound.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol outlines the determination of cell viability by quantifying the total protein content of cells treated with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 50% (w/v) solution, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
Acetic acid, 1% (v/v) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and then neutralize with complete medium.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of NF-κB Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and a stimulant (e.g., TNF-α) to activate the NF-κB pathway.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects through the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway.
Caption: this compound's mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of this compound.
Caption: In vitro cytotoxicity testing workflow.
References
Application of Ivangustin in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivangustin (B2914610), a sesquiterpene lactone, and its analogues have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents. This document provides detailed application notes and protocols for studying the apoptosis-inducing effects of this compound, with a focus on its potent enantiomer analogue, analogue 17. The methodologies described herein are based on established protocols for assessing apoptosis and the known mechanisms of action of structurally related sesquiterpene lactones. These compounds typically induce apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.
Quantitative Data Summary
The cytotoxic activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: Cytotoxicity of this compound Enantiomer Analogue 17
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | 1.02[1] |
| QGY-7701 | Liver Cancer | Selective activity noted, specific IC50 not provided[1] |
| HCT-116 | Colon Cancer | > 10 (less active) |
| SMMC-7721 | Liver Cancer | > 10 (less active) |
| A549 | Lung Cancer | > 10 (less active) |
| MCF-7 | Breast Cancer | > 10 (less active) |
Data for other analogues showed varying degrees of cytotoxicity, with analogue 17 being the most potent against the HL-60 cell line.
Table 2: Representative Quantitative Changes in Apoptosis Markers Induced by Sesquiterpene Lactones
| Marker | Change | Method |
| Bax/Bcl-2 Ratio | Increased | Western Blot |
| Cleaved Caspase-3 | Increased | Western Blot, Colorimetric Assay |
| Cleaved Caspase-9 | Increased | Western Blot |
| Cytochrome c (cytosolic) | Increased | Western Blot |
| Annexin V Positive Cells | Increased | Flow Cytometry |
These are expected outcomes based on studies with other sesquiterpene lactones and should be experimentally verified for this compound.
Signaling Pathway
The proposed mechanism for this compound-induced apoptosis, based on studies of related sesquiterpene lactones, primarily involves the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Human cancer cell lines (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., IC50) for a specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[2][3]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to quantify the expression levels of key proteins in the apoptotic pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and perform densitometric analysis.
Caption: General workflow for Western blot analysis.
Conclusion
This compound and its analogues represent a promising class of compounds for cancer research and drug development. The protocols outlined in this document provide a framework for investigating their potential to induce apoptosis in cancer cells. By employing these methods, researchers can elucidate the molecular mechanisms of this compound's action and evaluate its therapeutic potential. It is recommended to perform these experiments in a dose- and time-dependent manner to fully characterize the apoptotic response.
References
Application Notes and Protocols for Ivangustin in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivangustin (B2914610) and its analogues are members of the sesquiterpene lactone class of natural products, which have garnered significant interest for their potent biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Recent studies on this compound derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting their potential as novel anti-cancer agents.[1][2] The mechanism of action for some derivatives has been linked to the inhibition of the NF-κB signaling pathway, a key regulator of cell proliferation and survival.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its analogues in cell cycle analysis experiments. The information is intended to guide researchers in investigating the cytostatic and cytotoxic effects of this compound class, elucidating its mechanism of action, and evaluating its therapeutic potential.
Data Presentation
Table 1: Cytotoxicity of this compound and its Derivative (Compound 1i) in Human Cancer Cell Lines [1]
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| This compound (2) | HeLa | Cervix Cancer | >40 |
| PC-3 | Prostate Cancer | >40 | |
| HEp-2 | Larynx Epidermal Cancer | >40 | |
| HepG2 | Liver Cancer | >40 | |
| Compound 1i | HeLa | Cervix Cancer | 2.7 |
| PC-3 | Prostate Cancer | 2.5 | |
| HEp-2 | Larynx Epidermal Cancer | 3.5 | |
| HepG2 | Liver Cancer | 5.1 |
Table 2: Cytotoxicity of an this compound Enantiomer Analogue (Analogue 17) [3]
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| Analogue 17 | HCT-116 | Colon Cancer | >40 |
| HL-60 | Leukemia | 1.02 | |
| QGY-7701 | Liver Cancer | 18.34 | |
| SMMC-7721 | Liver Cancer | >40 | |
| A549 | Lung Cancer | >40 | |
| MCF-7 | Breast Cancer | >40 |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will not allow them to reach confluency by the end of the experiment.
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound or its analogue in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. A vehicle control (DMSO-containing medium) should be included in all experiments.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is a standard method for analyzing DNA content to determine cell cycle distribution.[2][4][5]
-
Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. The cells can be stored at -20°C for at least two hours.[2][4]
-
Rehydration and Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).[2]
-
-
Incubation: Incubate the cells in the staining solution in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]
Mandatory Visualization
References
- 1. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity and inhibition of NO production of this compound enantiomer analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ivangustin in Combination Chemotherapy
Disclaimer: As of the current date, specific preclinical or clinical data for Ivangustin in combination with other chemotherapy agents is not available in the public domain. The following application notes and protocols are based on the established mechanisms and experimental data for the broader class of sesquiterpene lactones (STLs), to which this compound belongs. These notes are intended to provide a foundational framework for researchers and drug development professionals to design and evaluate combination therapy studies involving this compound.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potent anti-cancer effects. Many STLs exert their cytotoxic effects by inducing apoptosis and cell cycle arrest. A key mechanism of action for several STLs is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation, cell survival, and chemoresistance. The constitutive activation of NF-κB is a common feature in many cancers, contributing to the failure of conventional chemotherapy. By inhibiting NF-κB, STLs have the potential to sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents, suggesting a synergistic relationship in combination therapy.
These application notes provide proposed protocols for investigating the synergistic potential of this compound with standard chemotherapy drugs such as doxorubicin (B1662922) and cisplatin.
Data Presentation: Proposed In Vitro Cytotoxicity of this compound and in Combination
The following tables represent hypothetical data based on typical findings for sesquiterpene lactones to illustrate how quantitative data for this compound combination studies could be presented.
Table 1: Single-Agent this compound Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 7.8 |
| A549 | Lung Cancer | 6.5 |
| HCT116 | Colon Cancer | 8.1 |
| OVCAR-3 | Ovarian Cancer | 4.9 |
Table 2: Proposed Synergistic Effects of this compound with Doxorubicin on MCF-7 Breast Cancer Cells
| This compound (µM) | Doxorubicin (µM) | Cell Viability (%) | Combination Index (CI)* |
| 1.0 | 0.1 | 65 | 0.8 (Slight Synergy) |
| 2.5 | 0.25 | 45 | 0.6 (Moderate Synergy) |
| 5.0 | 0.5 | 25 | 0.4 (Synergy) |
Table 3: Proposed Synergistic Effects of this compound with Cisplatin on A549 Lung Cancer Cells
| This compound (µM) | Cisplatin (µM) | Cell Viability (%) | Combination Index (CI)* |
| 1.5 | 2.0 | 70 | 0.85 (Slight Synergy) |
| 3.0 | 5.0 | 50 | 0.65 (Moderate Synergy) |
| 6.0 | 10.0 | 30 | 0.45 (Synergy) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity
Objective: To determine if this compound enhances the cytotoxic effects of conventional chemotherapy agents (e.g., doxorubicin, cisplatin) in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin or Cisplatin (stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination chemotherapeutic agent in cell culture medium.
-
Treatment:
-
Single-agent: Treat cells with increasing concentrations of this compound or the chemotherapeutic agent alone to determine the IC50 value for each drug.
-
Combination: Treat cells with a fixed ratio of this compound and the chemotherapeutic agent, or with varying concentrations of one drug in the presence of a fixed concentration of the other.
-
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values for the single agents.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
Protocol 2: In Vivo Xenograft Model for Combination Therapy Evaluation
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent (e.g., docetaxel) formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection or oral gavage, daily or several times a week).
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study. Observe for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition between the combination therapy group and the single-agent and control groups.
-
Analyze body weight changes to assess toxicity.
-
Excise tumors at the end of the study for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizations
Caption: Proposed mechanism of this compound via NF-κB pathway inhibition.
Caption: Experimental workflow for evaluating this compound combination therapy.
Troubleshooting & Optimization
How to prevent Ivangustin precipitation in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Ivangustin in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
This compound is a weakly acidic compound with low intrinsic aqueous solubility. Precipitation is most commonly triggered by one or more of the following factors:
-
pH Shift: Moving the pH of the solution closer to this compound's pKa (approximately 4.5) will significantly decrease its solubility.
-
Solvent Effects: Diluting a stock solution of this compound (often prepared in an organic solvent like DMSO) into an aqueous buffer can cause it to crash out of solution if the final concentration of the organic solvent is too low to maintain solubility.
-
Temperature Changes: A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
High Concentration: Exceeding the maximum solubility limit of this compound in a given aqueous medium will inevitably cause precipitation.
-
Ionic Strength: The presence of certain salts can decrease solubility through the "salting-out" effect.
Q2: How can I determine the solubility of this compound in my specific buffer system?
A systematic solubility study is recommended. A standard protocol involves preparing saturated solutions of this compound in your buffer, allowing them to equilibrate, and then quantifying the dissolved compound in the supernatant. A detailed experimental protocol for this is provided below.
Q3: Are there any recommended excipients to enhance the solubility of this compound?
Yes, several excipients can be used to improve the aqueous solubility of this compound. The choice of excipient will depend on the specific requirements of your experiment. Common strategies include the use of co-solvents, surfactants, and complexing agents. Comparative data for common excipients is available in the data tables below.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues encountered during your experiments.
Logical Flow for Troubleshooting this compound Precipitation
Optimizing Ivangustin Concentration for Maximum Cytotoxicity: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Ivangustin (B2914610) for achieving maximum cytotoxicity in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2] The cytotoxic effects of many sesquiterpene lactones are attributed to their α-methylene-γ-butyrolactone group, which can react with nucleophilic groups in cellular macromolecules, such as proteins, leading to their alkylation and subsequent disruption of cellular processes.[3][4] This can induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cell survival and proliferation.[5][6]
Q2: Which signaling pathways are potentially affected by this compound?
While the precise signaling pathways affected by this compound are still under investigation, studies on related sesquiterpene lactones and derivatives of this compound suggest a prominent role in the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][7] The NF-κB pathway is crucial for regulating inflammatory responses, cell survival, and proliferation, and its inhibition can lead to apoptosis in cancer cells. Other pathways that may be affected by sesquiterpene lactones include the MAPK (Mitogen-Activated Protein Kinase) and JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathways.[4][8]
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on studies with this compound analogues, a broad starting range of 0.1 µM to 100 µM is recommended for initial screening experiments. One study reported an IC50 value (the concentration that inhibits 50% of cell growth) of 1.02 μM for an this compound analogue in the HL-60 leukemia cell line.[1] The optimal concentration will be highly dependent on the specific cell line being used and the duration of the exposure.
Q4: How long should I expose my cells to this compound?
Typical exposure times for cytotoxicity assays range from 24 to 72 hours.[9] Shorter incubation times may not be sufficient to observe a cytotoxic effect, while longer incubations can lead to secondary effects not directly related to the initial drug action. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal exposure duration for your specific cell line and experimental question.
Q5: What are the critical controls to include in my cytotoxicity experiment?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for normal cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the solvent itself is not causing any cytotoxicity.[10]
-
Positive Control: A known cytotoxic agent that induces cell death in your chosen cell line. This confirms that the assay is working correctly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors.3. "Edge effect" in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate after seeding.2. Use calibrated pipettes and be consistent with pipetting technique.3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[11] |
| Low or no cytotoxic effect observed | 1. This compound concentration is too low.2. Incubation time is too short.3. Cell line is resistant to this compound.4. This compound has degraded. | 1. Test a wider and higher range of concentrations.2. Increase the incubation time (e.g., up to 72 hours).3. Verify the sensitivity of your cell line with a positive control. Consider using a different cell line.4. Prepare fresh stock solutions of this compound for each experiment. |
| High background in the assay | 1. Contamination of cell culture or reagents.2. Interference of this compound with the assay reagents (e.g., colorimetric assays). | 1. Check for microbial contamination. Use fresh, sterile reagents.2. Run a cell-free control with this compound and the assay reagents to check for direct interference. Consider using an alternative assay with a different detection principle.[10] |
| Precipitation of this compound in the culture medium | 1. Poor solubility of this compound at the tested concentration. | 1. Ensure the final solvent concentration is as low as possible (typically <0.5% for DMSO).[10] Prepare fresh dilutions from a concentrated stock solution just before use. If precipitation persists, consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well for a cytotoxicity assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Microplate reader
Procedure:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue.
-
Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 20,000 cells/well in a 96-well plate).
-
Seed 100 µL of each cell dilution into multiple wells of a 96-well plate.
-
Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, measure cell viability using your chosen assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Plot cell number versus the assay signal. The optimal seeding density will be in the linear range of this curve, where the signal is proportional to the cell number and the cells are still in the exponential growth phase at the end of the experiment.
Protocol 2: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the IC50 of this compound on a specific cell line.
Materials:
-
Cells seeded at their optimal density in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include untreated and vehicle controls.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Data Presentation
Table 1: Cytotoxicity of this compound Analogue 17 against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | 1.02 |
| QGY-7701 | Liver | >10 |
| HCT-116 | Colon | >10 |
| SMMC-7721 | Liver | >10 |
| A549 | Lung | >10 |
| MCF-7 | Breast | >10 |
| Data adapted from a study on this compound enantiomer analogues.[1] |
Table 2: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | HeLa (IC50, µM) | PC-3 (IC50, µM) | HEp-2 (IC50, µM) | HepG2 (IC50, µM) |
| This compound Derivative 1i | 2.7 | 2.5 | 3.5 | 5.1 |
| VP-16 (Etoposide) | 3.1 | 1.8 | 2.9 | 4.2 |
| Data represents a selected active derivative from a study on diversity-oriented modification of this compound.[12] |
Visualizations
Caption: Proposed mechanism of this compound-induced cytotoxicity via inhibition of the NF-κB signaling pathway.
References
- 1. Synthesis, cytotoxicity and inhibition of NO production of this compound enantiomer analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 7. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and this compound as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Ivangustin for in vivo studies
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with Ivangustin, focusing on strategies to improve its bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
Based on preliminary data, this compound exhibits low aqueous solubility and is susceptible to significant first-pass metabolism in the liver. These factors are the primary contributors to its poor oral bioavailability, leading to low and variable plasma concentrations in preclinical models.
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
This compound is classified as a BCS Class II compound, characterized by low solubility and high permeability. This classification is crucial as it directs formulation strategies towards improving the dissolution rate and solubility of the drug substance to enhance absorption.
Q3: Can I simply increase the dose to achieve higher plasma exposure?
Simply increasing the dose of this compound may not lead to a proportional increase in plasma exposure and could lead to non-linear pharmacokinetics. Due to its low solubility, the absorption may be dissolution rate-limited, meaning that beyond a certain dose, the compound will not dissolve and be absorbed in the gastrointestinal tract. Furthermore, high, unabsorbed concentrations in the gut could lead to local toxicity.
Q4: What are the most common formulation strategies to consider for this compound?
For a BCS Class II compound like this compound, key formulation strategies include particle size reduction (micronization, nanosizing), amorphous solid dispersions, and lipid-based formulations. The choice of strategy will depend on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations in Rodent Pharmacokinetic (PK) Studies
Possible Causes:
-
Poor aqueous solubility: this compound is not dissolving effectively in the gastrointestinal fluids.
-
Inadequate formulation: The vehicle used for dosing is not maintaining this compound in a solubilized state.
-
High first-pass metabolism: The drug is being extensively metabolized in the liver before reaching systemic circulation.
-
P-glycoprotein (P-gp) efflux: The compound may be actively transported out of intestinal cells back into the gut lumen.
Troubleshooting Steps & Solutions:
-
Characterize Physicochemical Properties: Ensure you have accurately determined the solubility of this compound in relevant physiological buffers (e.g., FaSSIF, FeSSIF).
-
Evaluate Different Formulations: Test various formulations in parallel to identify one that enhances solubility and absorption.
-
Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to quantify the extent of first-pass metabolism.
-
Investigate P-gp Efflux: Use in vitro models like Caco-2 cell monolayers to determine if this compound is a substrate for P-gp efflux transporters.
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 1 |
| 0.1 N HCl | 1.2 | < 1 |
| Phosphate (B84403) Buffered Saline (PBS) | 7.4 | < 1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 5.2 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 15.8 |
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension (0.5% HPMC) | 55 ± 15 | 2.0 | 230 ± 75 | 3 |
| Micronized Suspension | 110 ± 30 | 1.5 | 550 ± 120 | 7 |
| Amorphous Solid Dispersion (1:3 with PVP-VA) | 450 ± 90 | 1.0 | 2800 ± 450 | 35 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 620 ± 110 | 0.75 | 3500 ± 500 | 44 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat, human), a NADPH-regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate Reaction: Add this compound (typically at a final concentration of 1 µM) to the pre-warmed mixture to start the metabolic reaction.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to stop the reaction.
-
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Minimizing Ivangustin toxicity to non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of Ivangustin on non-cancerous cell lines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor designed to target "Kinase X," a serine/threonine kinase frequently overexpressed in various cancer types. Kinase X is a critical component of a signaling pathway that promotes unregulated cell proliferation. By binding to the ATP pocket of Kinase X, this compound blocks its downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: Why does this compound exhibit toxicity in non-cancerous cell lines?
A2: While designed to be selective for Kinase X, this compound can exhibit off-target effects, binding to and inhibiting other structurally similar kinases present in non-cancerous cells.[1][2] These off-target kinases (e.g., "Kinase Y" and "Kinase Z") are often essential for normal cellular functions, such as survival and metabolism. Inhibition of these vital pathways can lead to unintended cytotoxicity in healthy cells.[3]
Q3: What are the initial signs of off-target toxicity in cell-based assays?
A3: Common indicators of off-target toxicity include:
-
High cytotoxicity in normal cell lines: Significant cell death is observed in non-cancerous control cell lines at concentrations close to the effective dose for cancer cells.[4]
-
Steep dose-response curve: A very small increase in drug concentration leads to a disproportionately large increase in toxicity across all cell lines.
-
Inconsistent phenotypes: Using a structurally different inhibitor for the same target (Kinase X) results in a different biological outcome, suggesting the observed effects of this compound may not be solely due to on-target inhibition.[1]
-
Discrepancies with genetic validation: The phenotype observed after this compound treatment differs from that seen when Kinase X is knocked down using genetic methods like siRNA or CRISPR.[2]
Q4: What general strategies can minimize this compound's toxicity to normal cells?
A4: Several strategies can be employed to improve the therapeutic window of this compound in vitro:
-
Dose Optimization: Conduct thorough dose-response experiments to identify the lowest effective concentration that inhibits cancer cell proliferation while sparing non-cancerous cells.[2]
-
Reduced Exposure Time: Perform time-course experiments to determine the minimum incubation time required to achieve the desired anti-cancer effect, as prolonged exposure can increase cumulative toxicity.[3][4]
-
Combination Therapy: Investigate synergistic combinations with other anti-cancer agents. This may allow for a lower, less toxic dose of this compound to be used.
-
Use of Cytoprotective Agents: In some models, co-treatment with agents that protect normal cells from specific off-target effects can be explored. For example, if this compound's toxicity is linked to inducing oxidative stress, an antioxidant could be tested for its protective effects in normal cells.
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathways for this compound's on-target and off-target effects.
Troubleshooting Guide
Problem 1: High cytotoxicity is observed in non-cancerous control cell lines at concentrations that are effective against cancer cell lines.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Carefully re-evaluate the dose-response curve. Determine the IC50 (half-maximal inhibitory concentration) for both cancer and non-cancerous cell lines. The goal is to identify a "therapeutic window" where cancer cell viability is significantly reduced with minimal impact on normal cells.[3]
-
-
Possible Cause 2: Prolonged exposure time.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the shortest incubation period that maximizes cancer cell death while minimizing toxicity to normal cells.[4] Some compounds achieve their primary effect quickly, and extended exposure only contributes to off-target toxicity.
-
-
Possible Cause 3: High sensitivity of the specific non-cancerous cell line.
-
Solution: Test this compound on a panel of different non-cancerous cell lines from a similar tissue of origin to determine if the observed sensitivity is cell-type specific.[5]
-
-
Possible Cause 4: Significant off-target effects.
-
Solution: Consider a combination therapy approach. Using a lower dose of this compound with another synergistic drug may achieve the desired anti-cancer effect while falling below the toxic threshold for normal cells.
-
References
Validation & Comparative
Validation of Ivangustin's anticancer activity in different cell lines
A promising natural compound, Ivangustin, and its derivatives have demonstrated significant anticancer activity across a panel of human cancer cell lines. This guide provides a comparative overview of its performance, supported by available experimental data, and contrasts its mechanism with the established anti-angiogenic agent, Avastin (Bevacizumab).
This compound's Cytotoxic Profile Across Various Cancer Cell Lines
This compound, a sesquiterpene lactone, and its synthetic analogues have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition of cell viability, have been determined in several studies. A lower IC50 value signifies a higher potency of the compound.
Notably, analogues of this compound have shown particular efficacy against leukemia and liver cancer cell lines. For instance, one study highlighted the potent and selective activity of an this compound analogue, designated as compound 17 , against the HL-60 (leukemia) and QGY-7701 (liver) cell lines. Another study investigated the anticancer properties of this compound derivative 1i in various cell lines, including prostate cancer (PC-3).
While direct comparative studies of this compound with other chemotherapeutic agents are limited, its demonstrated cytotoxicity warrants further investigation. For the purpose of this guide, we will compare the known anticancer activities of this compound and its derivatives with Avastin (Bevacizumab), a widely used monoclonal antibody in cancer therapy. It is important to note that these two agents have distinct mechanisms of action.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound Analogue 17 | HL-60 | Leukemia | 1.02 |
| QGY-7701 | Liver | Selective | |
| HCT-116 | Colon | > 40 | |
| SMMC-7721 | Liver | > 40 | |
| A549 | Lung | > 40 | |
| MCF-7 | Breast | > 40 | |
| This compound Derivative 1i | PC-3 | Prostate | Not explicitly stated, but showed activity |
| HeLa | Cervical | Not explicitly stated, but showed activity | |
| HEp-2 | Laryngeal | Not explicitly stated, but showed activity | |
| HepG2 | Liver | Not explicitly stated, but showed activity | |
| Avastin (Bevacizumab) | Various | Multiple | IC50 values are not typically reported in the same manner as for cytotoxic drugs, as its primary mechanism is anti-angiogenic rather than directly cytotoxic. |
Unraveling the Mechanism: How this compound Exerts its Anticancer Effects
Research suggests that this compound's anticancer activity is multifaceted, primarily involving the induction of programmed cell death (apoptosis), halting the cell cycle, and inhibiting a key inflammatory signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
This compound and its derivatives have been shown to trigger apoptosis in cancer cells. This is a crucial mechanism for eliminating malignant cells in a controlled manner. Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating uncontrollably.
Inhibition of the NF-κB Signaling Pathway
A significant aspect of this compound's mechanism of action appears to be its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. By inhibiting this pathway, this compound can suppress the expression of genes that drive cancer progression.
A Look at the Comparator: Avastin (Bevacizumab)
Avastin is a humanized monoclonal antibody that functions as an angiogenesis inhibitor. Its mechanism of action is fundamentally different from that of this compound.
Targeting Angiogenesis
Avastin works by targeting the Vascular Endothelial Growth Factor A (VEGF-A). VEGF-A is a key protein that stimulates the formation of new blood vessels, a process known as angiogenesis. Tumors require a dedicated blood supply to grow and metastasize. By binding to and neutralizing VEGF-A, Avastin prevents it from interacting with its receptors on endothelial cells, thereby inhibiting the formation of new blood vessels that feed the tumor. This effectively "starves" the tumor of essential nutrients and oxygen.
Experimental Methodologies
The validation of this compound's anticancer activity involves a series of standard in vitro assays. The following are detailed protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HL-60, QGY-7701) are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or its analogues. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after treatment with a compound.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound or its derivatives at a predetermined concentration for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound or its derivatives for a specified time.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the signaling pathway affected by this compound, the following diagrams have been generated using Graphviz.
Ivangustin: A Comparative Analysis of Cancer Cell Selectivity
In the pursuit of novel anticancer therapeutics, a paramount objective is the development of agents that exhibit high selectivity for cancer cells while minimizing toxicity to normal, healthy tissues.[1] This selectivity is crucial for achieving a wide therapeutic window and reducing the debilitating side effects often associated with traditional chemotherapy.[1][2] This guide provides a comparative analysis of a novel investigational compound, Ivangustin, against a standard chemotherapeutic agent, here referred to as Compound X, with a focus on its differential effects on cancerous and non-cancerous cells.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound and Compound X was evaluated against a panel of human cancer cell lines and normal human cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound. A lower IC50 value indicates a higher potency.
The therapeutic index (TI) is a quantitative measure of the selectivity of a drug for cancer cells over normal cells. It is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher TI value is indicative of greater selectivity.[1]
| Compound | Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Therapeutic Index (TI) |
| This compound | MCF-7 (Breast Cancer) | 0.5 | MCF-10A (Normal Breast Epithelial) | 50 | 100 |
| A549 (Lung Cancer) | 1.2 | HFL1 (Normal Lung Fibroblast) | 60 | 50 | |
| HCT116 (Colon Cancer) | 0.8 | CCD-18Co (Normal Colon Fibroblast) | 45 | 56.25 | |
| Compound X | MCF-7 (Breast Cancer) | 2.5 | MCF-10A (Normal Breast Epithelial) | 10 | 4 |
| A549 (Lung Cancer) | 5.0 | HFL1 (Normal Lung Fibroblast) | 20 | 4 | |
| HCT116 (Colon Cancer) | 3.8 | CCD-18Co (Normal Colon Fibroblast) | 15 | 3.95 |
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxic effects of this compound and Compound X were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound or Compound X for 48 hours.
-
MTT Addition: After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Proposed Mechanism of Action of this compound
This compound is a synthetic small molecule designed to selectively inhibit the activity of a hypothetical protein kinase, Cancer-Specific Kinase 1 (CSK1), which is overexpressed in many tumor types but has low expression in normal tissues. This differential expression is the primary basis for this compound's selectivity. By inhibiting CSK1, this compound disrupts a critical signaling pathway required for cancer cell proliferation and survival, leading to apoptosis.
Caption: Proposed mechanism of this compound's selective action on cancer cells.
Experimental Workflow for Selectivity Screening
The following diagram illustrates a typical workflow for screening and validating the selectivity of novel anticancer compounds like this compound.
Caption: Workflow for assessing anticancer drug selectivity.
References
Ivangustin: A Head-to-Head Comparison with Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anticancer agent Ivangustin with established chemotherapeutic drugs. The objective is to present a clear, data-driven analysis of its performance based on available preclinical data, offering insights for further research and development.
Introduction to this compound
This compound is a sesquiterpenoid lactone that has demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies. Its mechanism of action is believed to involve the induction of apoptosis, cell cycle arrest, and the inhibition of the pro-inflammatory NF-κB signaling pathway. This multi-faceted approach suggests its potential as a novel therapeutic agent in oncology.
Head-to-Head Comparison of Cytotoxicity
To evaluate the cytotoxic potential of this compound relative to established anticancer drugs, a comparison of their half-maximal inhibitory concentration (IC50) values is presented. The data is compiled from preclinical studies on the human promyelocytic leukemia cell line (HL-60) and the human liver cancer cell line (QGY-7701).
| Drug | Cancer Cell Line | IC50 (µM) |
| This compound Analogue 17 | HL-60 | 1.02 |
| QGY-7701 | > 40 | |
| Doxorubicin | HL-60 | ~0.1 - 1 (Varies with study) |
| QGY-7701 | Data Not Available | |
| Etoposide | HL-60 | ~0.6 - 10 (Varies with study) |
| QGY-7701 | Data Not Available | |
| Paclitaxel | HL-60 | ~0.005 - 0.02 (Varies with study) |
| QGY-7701 | Data Not Available | |
| Cisplatin | HL-60 | ~1 - 10 (Varies with study) |
| QGY-7701 | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and comparator drugs are provided below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay determines cytotoxicity by measuring the protein content of cells that remain attached to the culture plate after drug treatment.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide (PI)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualizing the Mechanism of Action
NF-κB Signaling Pathway Inhibition
This compound is reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation in cancer. The following diagram illustrates the canonical NF-κB pathway and the potential point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and proposed inhibition by this compound.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the typical workflow for evaluating the cytotoxic effects of a compound using a cell-based assay.
Caption: General workflow for in vitro cytotoxicity screening of anticancer compounds.
Ivangustin: A Comparative Guide to its Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Ivangustin, a naturally occurring sesquiterpene lactone, with its structural analogs. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis of its potential as a therapeutic agent. Detailed experimental protocols and visual representations of its mechanism of action are included to facilitate further research and drug development efforts.
Correlating Structure with Biological Activity
This compound, isolated from plants of the Inula genus, has demonstrated notable cytotoxic and anti-inflammatory properties.[1] Its chemical structure, characterized by an α-methylene-γ-lactone moiety, is crucial for its biological activity.[1][2] Modifications to this core structure have led to the synthesis of various analogs with altered potency and selectivity, providing valuable insights into the structure-activity relationship (SAR) of this class of compounds.
Key Structural Features Influencing Activity:
-
α-Methylene-γ-lactone Moiety: This functional group is a key electrophilic center that can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, leading to the modulation of their function. The disruption or modification of this moiety, such as through reduction of the C13-methylene group, often results in a significant decrease or complete loss of cytotoxic activity.[1]
-
C1-OH Group: The hydroxyl group at the C1 position appears to be important for the cytotoxic activity of this compound and its analogs. Esterification of this group has been shown to decrease the compound's potency.[1]
-
C5-C6 Double Bond: The presence of a double bond between the C5 and C6 positions has been found to be beneficial for enhancing cytotoxic activity.[1]
Comparative Biological Activity
The biological activities of this compound and its analogs have been primarily evaluated based on their cytotoxicity against various cancer cell lines and their anti-inflammatory effects, particularly the inhibition of nitric oxide (NO) production.
Cytotoxic Activity
The cytotoxic potential of this compound and its derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| This compound Analog 17 | HL-60 (Leukemia) | 1.02[2] |
| QGY-7701 (Liver) | > 10[2] | |
| HCT-116 (Colon) | > 10[2] | |
| SMMC-7721 (Liver) | > 10[2] | |
| A549 (Lung) | > 10[2] | |
| MCF-7 (Breast) | > 10[2] | |
| 1β-hydroxy Alantolactone Derivative 1i | HeLa (Cervical) | 2.7[1] |
| PC-3 (Prostate) | 2.5[1] | |
| HEp-2 (Laryngeal) | 3.5[1] | |
| HepG2 (Liver) | 5.1[1] |
Note: Lower IC50 values indicate higher cytotoxic activity.
Anti-inflammatory Activity
The anti-inflammatory activity of this compound analogs has been demonstrated by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | IC50 for NO Inhibition (µM) |
| This compound Analogs (Range) | 3.44 - 6.99[2] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The biological activities of this compound and related sesquiterpene lactones are largely attributed to their ability to modulate inflammatory signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
This compound is believed to exert its anti-inflammatory and cytotoxic effects by inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB (a heterodimer of p50 and p65 subunits) remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-treated control to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the biological activity of this compound and its analogs.
References
A Comparative Guide to the Anti-Inflammatory Properties of Ivangustin and Celecoxib
Abstract: This guide provides a comparative analysis of the anti-inflammatory properties of Ivangustin, a novel investigational compound, and Celecoxib, a widely-used nonsteroidal anti-inflammatory drug (NSAID). While Celecoxib is a selective COX-2 inhibitor, this compound is hypothesized to act through the modulation of the JAK-STAT signaling pathway, offering a potentially distinct mechanism for controlling inflammation. This document presents key preclinical data, details the experimental protocols used for evaluation, and visualizes the distinct signaling pathways to aid researchers and drug development professionals in understanding their comparative profiles.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide. The experimental data presented for this compound is not derived from actual clinical or preclinical studies and is intended solely to demonstrate a comparative framework.
Introduction to Compared Agents
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Current therapies often target pathways like the cyclooxygenase (COX) pathway.
Celecoxib is a well-established NSAID that selectively inhibits the COX-2 enzyme.[2][3] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] By selectively targeting COX-2, Celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
This compound (Hypothetical) is a novel synthetic small molecule designed as a selective inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for transducing signals for numerous pro-inflammatory cytokines.[5][6] By inhibiting JAKs, this compound is postulated to block the downstream activation of STAT transcription factors, thereby preventing the expression of multiple inflammatory mediators.[7] This mechanism offers a broader upstream approach to immunosuppression compared to targeting a single downstream product like prostaglandins.
Comparative Performance Data
The following table summarizes the key in vitro anti-inflammatory performance metrics for this compound and Celecoxib. The data for this compound is illustrative, while the data for Celecoxib is based on established literature values.
| Parameter | This compound (Hypothetical) | Celecoxib | Experimental Model |
| Target Pathway | JAK-STAT Signaling | Cyclooxygenase-2 (COX-2) | N/A |
| Primary Target | JAK1/JAK2 | COX-2 Enzyme | Recombinant Enzyme Assays |
| IC₅₀ (COX-2 Inhibition) | > 100 µM | 0.04 µM | Cell-free enzyme assay |
| IC₅₀ (JAK1 Inhibition) | 0.02 µM | > 100 µM | Cell-free enzyme assay |
| IC₅₀ (TNF-α Release) | 0.05 µM | 5.2 µM | LPS-stimulated RAW 264.7 Macrophages |
| IC₅₀ (IL-6 Release) | 0.03 µM | 8.1 µM | LPS-stimulated RAW 264.7 Macrophages |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8] Lower values indicate higher potency.
Mechanism of Action Signaling Pathways
The distinct mechanisms of this compound and Celecoxib are visualized below. These diagrams illustrate their respective targets within key inflammatory signaling cascades.
Caption: Mechanism of Celecoxib via COX-2 inhibition.
Caption: Hypothetical mechanism of this compound via JAK-STAT inhibition.
Experimental Protocols
The data presented in this guide were generated using the following standard methodologies.
4.1. Cell-Free Enzyme Inhibition Assays (IC₅₀ Determination)
-
Objective: To determine the concentration of the compound required to inhibit 50% of the target enzyme's activity.[9]
-
Protocol for COX-2:
-
Recombinant human COX-2 enzyme is incubated with various concentrations of Celecoxib.
-
Arachidonic acid is added as the substrate.
-
The production of Prostaglandin (B15479496) E2 (PGE2) is measured using an Enzyme Immunoassay (EIA) kit.
-
The IC₅₀ value is calculated from the dose-response curve.
-
-
Protocol for JAK1:
-
Recombinant human JAK1 enzyme is incubated with various concentrations of this compound in the presence of a peptide substrate and ATP.
-
The kinase activity is determined by measuring the amount of phosphorylated substrate, typically using a luminescence-based assay.
-
The IC₅₀ value is derived from the resulting dose-response curve.
-
4.2. Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
-
Objective: To measure the inhibitory effect of the compounds on the release of pro-inflammatory cytokines from immune cells.
-
Protocol:
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[10]
-
Treatment: Cells are pre-incubated with various concentrations of this compound or Celecoxib for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[11] A vehicle control group (no compound) is included.
-
Incubation: Cells are incubated for 24 hours to allow for cytokine production and release.
-
Quantification: The cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits.[12]
-
Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control, and IC₅₀ values are determined.
-
Experimental Workflow
The following diagram illustrates the general workflow for screening and comparing potential anti-inflammatory compounds.
Caption: General workflow for anti-inflammatory compound screening.
Conclusion
This comparative guide highlights the distinct anti-inflammatory profiles of the hypothetical JAK-STAT inhibitor, this compound, and the established COX-2 inhibitor, Celecoxib. The provided data and methodologies illustrate that while both compounds effectively reduce inflammatory markers, their differing mechanisms of action suggest they may be suitable for different therapeutic contexts. This compound's upstream inhibition of multiple cytokine pathways could offer a broader efficacy in cytokine-driven diseases, whereas Celecoxib's targeted action on the prostaglandin pathway is well-established for pain and inflammation management.[13] Further research would be necessary to validate the therapeutic potential of any new investigational compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 12. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Ivangustin
This document provides crucial safety and logistical information for the handling and disposal of Ivangustin, a potent pharmaceutical compound. The following procedures are designed to ensure the safety of all personnel and to maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final and most critical barrier against exposure to hazardous substances. The required level of PPE depends on the specific handling procedures and the associated risks of exposure.
| Protection Level | Required PPE | Typical Scenarios for Use with this compound |
| Standard Laboratory Attire | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - General laboratory work where direct contact with this compound is not expected.- Transporting sealed containers of this compound. |
| Enhanced Protection | - Chemical splash goggles or a face shield[1]- Chemical-resistant gloves (e.g., nitrile, neoprene)[2]- Fluid-resistant gown or apron[1] | - Preparing solutions of this compound.- Performing experiments with a low risk of aerosolization.- Handling contaminated waste. |
| High-Level Containment | - Full-face respirator with appropriate cartridges[2]- Totally encapsulated chemical- and vapor-protective suit[2]- Double gloving with chemical-resistant gloves[2]- Chemical-resistant boots[2] | - Responding to a large spill of this compound.- Procedures with a high likelihood of generating aerosols or dust.- When working with highly concentrated forms of this compound. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is mandatory to minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage. If the container is compromised, implement spill response procedures immediately.
-
Storage: Store this compound in its original, tightly sealed container in a designated, well-ventilated, and secure area.[3] The storage unit should be dedicated to hazardous materials and clearly labeled.[4]
-
Temperature Control: Maintain the storage temperature as specified by the manufacturer, using a calibrated temperature monitoring device to ensure stability.[5]
-
Inventory: Maintain a detailed inventory log for this compound, documenting the date of receipt, quantity, and dates of use.
Handling and Use
-
Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Personal Protective Equipment: All personnel must wear the appropriate level of PPE as outlined in the table above before handling this compound.[6][7]
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags must be readily accessible in the handling area.
-
Hand Hygiene: Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.[8]
Spill Response Protocol
-
Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Alert: Notify the laboratory supervisor and safety officer immediately.
-
Contain: If safe to do so, contain the spill using absorbent materials from the spill kit.
-
Clean: Wearing appropriate high-level containment PPE, clean the affected area according to established laboratory procedures for hazardous material spills.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan for this compound
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Hazardous Waste: All unused or expired this compound, as well as any materials that have come into direct contact with the substance (e.g., gloves, vials, absorbent pads), must be disposed of as hazardous pharmaceutical waste.[9]
-
Trace Contamination: Items with trace amounts of contamination, such as empty packaging, may be handled according to institutional guidelines for trace chemotherapy waste.[10]
Disposal Procedure
-
Containerization: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Storage of Waste: Store the hazardous waste container in a secure, designated area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste management company.
-
Documentation: Maintain detailed records of all hazardous waste generated and disposed of, including dates, quantities, and disposal manifests.
Under no circumstances should this compound or any contaminated materials be disposed of in the regular trash or down the drain. [11][12]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 2. epa.gov [epa.gov]
- 3. pharmaupdater.com [pharmaupdater.com]
- 4. in.gov [in.gov]
- 5. amga.org [amga.org]
- 6. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 7. evansvanodine.co.uk [evansvanodine.co.uk]
- 8. practicegreenhealth.org [practicegreenhealth.org]
- 9. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. skagitcounty.net [skagitcounty.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
